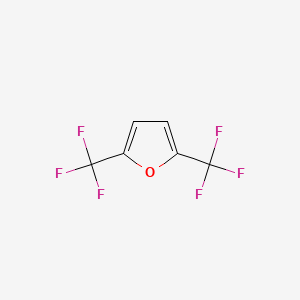

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Overview

Description

2-Chloro-1,1,1,3,3,3-hexafluoropropane, also known as HCFC-226, is a chemical compound with the molecular formula C3HClF6 . It has an average mass of 186.484 Da and a monoisotopic mass of 185.967102 Da . This compound is used as a refrigerant and is also an ozone-depleting compound .

Molecular Structure Analysis

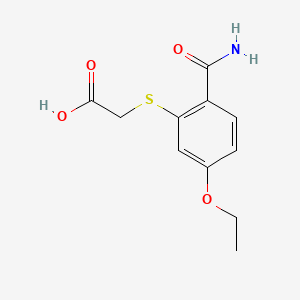

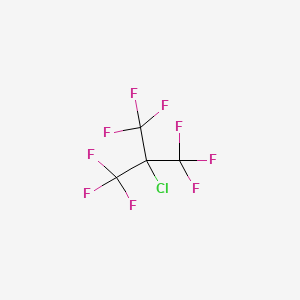

The molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoropropane consists of three carbon atoms, one hydrogen atom, one chlorine atom, and six fluorine atoms . Unfortunately, the detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

2-Chloro-1,1,1,3,3,3-hexafluoropropane has a melting point of -119.6°C and a boiling point of 14°C . It has a density of 1.5414 and a refractive index of 1.2173 (estimate) .Mechanism of Action

Target of Action

It is known that this compound is used as a refrigerant .

Mode of Action

It is known that fluorinated compounds can facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .

Biochemical Pathways

It is known that fluorinated compounds can participate in various chemical reactions, including single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .

Result of Action

It is known that this compound is an ozone-depleting substance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. For instance, temperature and pressure conditions can affect its function as a refrigerant .

Advantages and Limitations for Lab Experiments

HCFC-225 is a highly effective solvent for laboratory experiments due to its unique properties. It has a high solubility for both polar and nonpolar compounds and can penetrate small crevices and clean hard-to-reach areas. However, its use is limited due to its contribution to ozone depletion, and alternative solvents are being developed to replace HCFC-225.

Future Directions

There are several future directions for research related to HCFC-225. One area of interest is the development of alternative solvents with similar properties to HCFC-225 but with a lower environmental impact. Another area of research is the development of new applications for HCFC-225, including in the field of biotechnology. Finally, there is a need for further research into the potential health effects of HCFC-225 exposure, particularly in occupational settings.

Scientific Research Applications

HCFC-225 has numerous applications in scientific research. It is commonly used as a solvent in analytical chemistry, specifically in gas chromatography and mass spectrometry. HCFC-225 is also used as a cleaning agent for laboratory equipment, including glassware and metal surfaces.

Safety and Hazards

2-Chloro-1,1,1,3,3,3-hexafluoropropane is classified as an irritant . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

properties

IUPAC Name |

2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPWBDPPMAFZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382148 | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4459-16-9 | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [dibromo(fluoro)methyl]phosphonate](/img/structure/B1621397.png)

![Ethyl [(2-oxo-1,2-diphenylethylidene)amino] carbonate](/img/structure/B1621400.png)

![4-[3,5-di(tert-butyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1621401.png)